molecular formula C8H13NO2 B6279332 4-(2-hydroxyethyl)oxane-4-carbonitrile CAS No. 1874549-47-9

4-(2-hydroxyethyl)oxane-4-carbonitrile

Cat. No. B6279332
CAS RN: 1874549-47-9
M. Wt: 155.2
InChI Key:
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Description

4-(2-hydroxyethyl)oxane-4-carbonitrile, also known as 4-HEC, is a synthetic organic compound that has been studied for its potential medicinal and industrial applications. In recent years, 4-HEC has been the subject of much scientific research due to its unique chemical structure and properties. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-HEC.

Scientific Research Applications

4-(2-hydroxyethyl)oxane-4-carbonitrile has been studied for its potential medicinal and industrial applications. In the medical field, 4-(2-hydroxyethyl)oxane-4-carbonitrile has been studied as a potential drug for the treatment of various diseases and conditions. In the industrial field, 4-(2-hydroxyethyl)oxane-4-carbonitrile has been studied as a potential material for the production of chemicals, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)oxane-4-carbonitrile is not fully understood. It is believed that 4-(2-hydroxyethyl)oxane-4-carbonitrile may act as an inhibitor of certain enzymes, such as protein kinases, and may also act as an agonist of certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-hydroxyethyl)oxane-4-carbonitrile are not fully understood. However, studies have shown that 4-(2-hydroxyethyl)oxane-4-carbonitrile may act as an inhibitor of certain enzymes, such as protein kinases, and may also act as an agonist of certain receptors, such as G-protein coupled receptors. In addition, 4-(2-hydroxyethyl)oxane-4-carbonitrile may have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-hydroxyethyl)oxane-4-carbonitrile in laboratory experiments include its high purity and low toxicity. In addition, 4-(2-hydroxyethyl)oxane-4-carbonitrile is relatively inexpensive and easy to synthesize. The main limitation of using 4-(2-hydroxyethyl)oxane-4-carbonitrile in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The potential future directions for 4-(2-hydroxyethyl)oxane-4-carbonitrile research include the development of new synthesis methods, the exploration of new medicinal and industrial applications, and the further study of its biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of 4-(2-hydroxyethyl)oxane-4-carbonitrile and to develop new methods of analysis and characterization.

Synthesis Methods

4-(2-hydroxyethyl)oxane-4-carbonitrile is synthesized using a variety of methods. The most common synthesis method involves the reaction of 2-hydroxyethyl oxane with a carbonitrile, such as acetonitrile or propionitrile. This reaction produces 4-(2-hydroxyethyl)oxane-4-carbonitrile as the major product with minor side products. Other methods of synthesis include the reaction of 2-hydroxyethyl oxane with ethyl chloroformate or ethyl bromoformate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(2-hydroxyethyl)oxane-4-carbonitrile can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-bromoethanol", "acrylonitrile", "sodium hydride", "tetrahydrofuran", "4-chlorobutyronitrile" ], "Reaction": [ "Step 1: 2-bromoethanol is reacted with sodium hydride in tetrahydrofuran to form 2-hydroxyethyl bromide.", "Step 2: 2-hydroxyethyl bromide is then reacted with acrylonitrile in the presence of a base catalyst to form 4-(2-hydroxyethyl)acrylonitrile.", "Step 3: 4-(2-hydroxyethyl)acrylonitrile is then cyclized using a Lewis acid catalyst to form 4-(2-hydroxyethyl)oxolane-4-carbonitrile.", "Step 4: Finally, 4-(2-hydroxyethyl)oxolane-4-carbonitrile is treated with a strong base to remove the oxygen atom and form the desired product, 4-(2-hydroxyethyl)oxane-4-carbonitrile." ] }

CAS RN

1874549-47-9

Product Name

4-(2-hydroxyethyl)oxane-4-carbonitrile

Molecular Formula

C8H13NO2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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